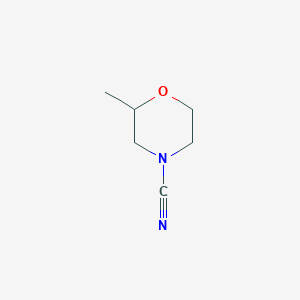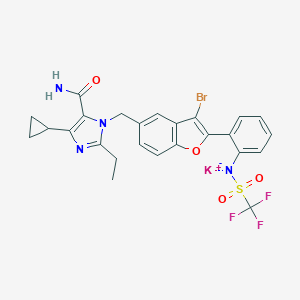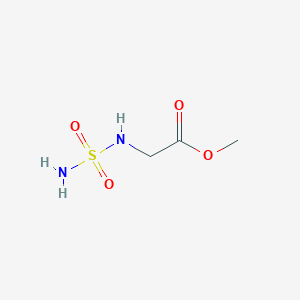
Methyl 2-(sulfamoylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(sulfamoylamino)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that is used in the synthesis of various pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Methyl 2-(sulfamoylamino)acetate has numerous applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It is also used in the development of new materials for drug delivery and tissue engineering. Furthermore, Methyl 2-(sulfamoylamino)acetate has potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mécanisme D'action
Methyl 2-(sulfamoylamino)acetate acts as a competitive inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, Methyl 2-(sulfamoylamino)acetate can reduce the production of acid in the body, which makes it useful in the treatment of conditions such as glaucoma, epilepsy, and ulcers.
Effets Biochimiques Et Physiologiques
Methyl 2-(sulfamoylamino)acetate has been shown to have various biochemical and physiological effects. It can reduce the production of acid in the body, which can help to alleviate symptoms associated with conditions such as glaucoma, epilepsy, and ulcers. Furthermore, Methyl 2-(sulfamoylamino)acetate has been shown to have anti-inflammatory and analgesic effects, which make it useful in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(sulfamoylamino)acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it has a high degree of selectivity and potency, which makes it useful in the development of new drugs and materials. However, Methyl 2-(sulfamoylamino)acetate also has some limitations. It can be toxic at high doses and can have adverse effects on the kidneys and liver.
Orientations Futures
There are several future directions for the research and development of Methyl 2-(sulfamoylamino)acetate. One potential area of research is the development of new drugs for the treatment of cancer and other diseases. Another area of research is the development of new materials for drug delivery and tissue engineering. Furthermore, there is a need for further research into the biochemical and physiological effects of Methyl 2-(sulfamoylamino)acetate, as well as its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Methyl 2-(sulfamoylamino)acetate involves the reaction of methyl chloroacetate with sulfamide in the presence of a base. The reaction results in the formation of Methyl 2-(sulfamoylamino)acetate as a white crystalline solid. This synthesis method is a simple and efficient process that can be easily scaled up for industrial applications.
Propriétés
Numéro CAS |
154743-09-6 |
|---|---|
Nom du produit |
Methyl 2-(sulfamoylamino)acetate |
Formule moléculaire |
C3H8N2O4S |
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
methyl 2-(sulfamoylamino)acetate |
InChI |
InChI=1S/C3H8N2O4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3,(H2,4,7,8) |
Clé InChI |
KPUOPKBSCQDGRO-UHFFFAOYSA-N |
SMILES |
COC(=O)CNS(=O)(=O)N |
SMILES canonique |
COC(=O)CNS(=O)(=O)N |
Synonymes |
Glycine, N-(aminosulfonyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



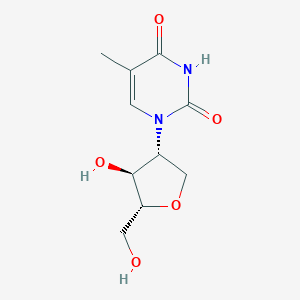
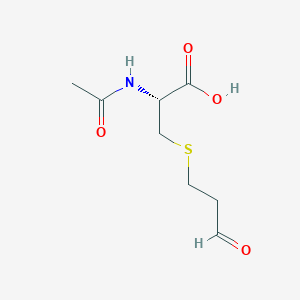

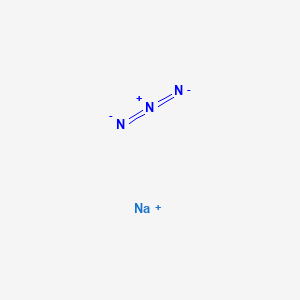
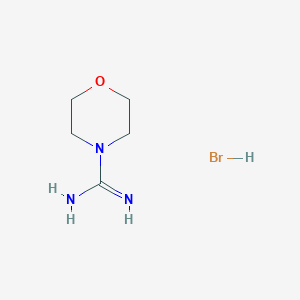
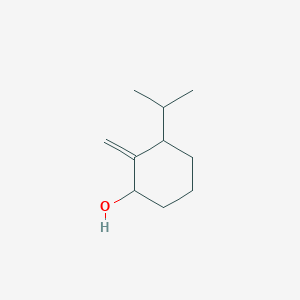
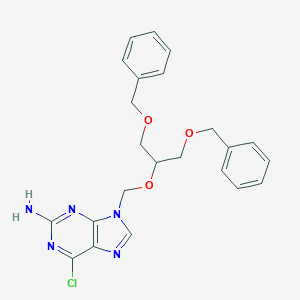
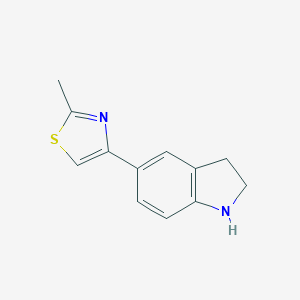
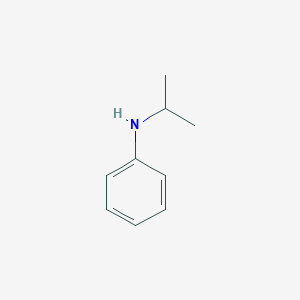
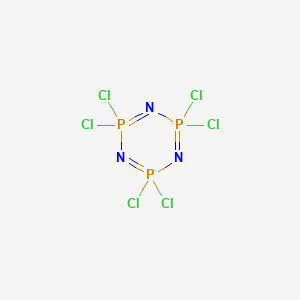
![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)

